REACTION_CXSMILES
|
Br[CH2:2][C:3]1[C:4]([F:13])=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].C(=O)(O)[O-:15].[Na+]>CS(C)=O>[F:13][C:4]1[C:3]([CH:2]=[O:15])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrCC=1C(=C(C(=O)OC)C=CC1)F
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed until the reaction
|
Type
|
CUSTOM
|
Details
|
was complete by TLC (2-3 h)
|
Duration
|
2.5 (± 0.5) h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath immediately
|
Type
|
CUSTOM
|
Details
|
partitioned between brine and ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, 9:1 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C=CC=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.44 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |